Butyl (pyridin-3-yl)methoxyacetate
Description
Butyl (pyridin-3-yl)methoxyacetate is an organic compound featuring a pyridine ring substituted at the 3-position with a methoxyacetate group esterified to a butyl chain. This structure combines aromaticity from the pyridine ring with the ester functionality, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its reactivity is influenced by the electron-deficient pyridine ring and the ester group’s hydrolytic sensitivity.
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
butyl 2-(pyridin-3-ylmethoxy)acetate |
InChI |
InChI=1S/C12H17NO3/c1-2-3-7-16-12(14)10-15-9-11-5-4-6-13-8-11/h4-6,8H,2-3,7,9-10H2,1H3 |
InChI Key |
KZQBMQHJNWRVTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)COCC1=CN=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) Structural Similarities: Both compounds contain a pyridin-3-yl group and a butyl ester. Key Differences:
- Butyl (pyridin-3-yl)methoxyacetate lacks the piperidine moiety, which may reduce its conformational rigidity compared to PK03447E-1.
Reactivity and Stability
- Hydrolytic Sensitivity: The ester group in this compound is prone to hydrolysis under acidic or basic conditions, a common trait shared with other esters like PK03447E-1. However, the presence of the amino group in PK03447E-1 may confer additional stability via intramolecular interactions .
- Electron-Deficient Pyridine Ring : Both compounds’ pyridine rings participate in π-π stacking and dipole interactions, but the methoxyacetate group in this compound introduces a stronger electron-withdrawing effect compared to the carbamate group in PK03447E-1.
Data Table: Comparative Analysis
| Property | This compound | tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) |
|---|---|---|
| Molecular Formula | C₁₂H₁₅NO₃ | C₁₅H₂₁N₃O₂ |
| Functional Groups | Ester, pyridine | Carbamate, piperidine, amine, pyridine |
| Physical State | Not reported | Light yellow solid |
| Reactivity | Hydrolysis-prone ester | Stable carbamate; amino group enhances hydrogen bonding |
| Safety Precautions | Assumed similar to esters | Respiratory, hand, and eye protection required |
Research Findings and Limitations
- The provided evidence lacks direct studies on this compound, necessitating extrapolation from analogs like PK03447E-1.
- Structural differences impact bioavailability and target affinity. For instance, PK03447E-1’s piperidine-amine structure may favor CNS penetration, whereas this compound’s ester group could limit metabolic stability .
- Further experimental data (e.g., solubility, logP, synthetic yields) are required to validate these comparisons.
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